molecular formula C13H14O7 B14183572 3,4-Dihydroxy-9H-xanthen-9-one trihydrate CAS No. 870637-60-8

3,4-Dihydroxy-9H-xanthen-9-one trihydrate

Cat. No.: B14183572
CAS No.: 870637-60-8
M. Wt: 282.25 g/mol
InChI Key: PARPSISDOKVJGX-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-9H-xanthen-9-one trihydrate is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their yellow color and diverse biological activities. The molecular formula of this compound is C13H14O7, and it is characterized by the presence of two hydroxyl groups at the 3 and 4 positions on the xanthone scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthones, including 3,4-Dihydroxy-9H-xanthen-9-one trihydrate, typically involves the cyclization of polyphenolic precursors. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to achieve better yields and shorter reaction times .

Industrial Production Methods

Industrial production of xanthones often employs microwave heating to enhance reaction efficiency and yield. The use of ytterbium triflate as a catalyst has also been reported to improve the synthesis of xanthones from substituted phenols and substituted 2-hydroxybenzoic acids .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-9H-xanthen-9-one trihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The xanthone core can be reduced to form dihydroxanthones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinones, dihydroxanthones, and various substituted xanthones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydroxy-9H-xanthen-9-one trihydrate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydroxy-9H-xanthen-9-one trihydrate include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of hydroxyl groups at the 3 and 4 positions allows for specific interactions with biological targets and facilitates various chemical transformations .

Properties

CAS No.

870637-60-8

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

3,4-dihydroxyxanthen-9-one;trihydrate

InChI

InChI=1S/C13H8O4.3H2O/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16;;;/h1-6,14,16H;3*1H2

InChI Key

PARPSISDOKVJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O.O.O.O

Origin of Product

United States

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